molecular formula C14H19N3O B2536958 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol CAS No. 1374506-02-1

2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol

Cat. No.: B2536958
CAS No.: 1374506-02-1
M. Wt: 245.326
InChI Key: NVTCFPYJFIAVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol ( 1374506-02-1) is an organic compound with the molecular formula C14H19N3O and a molecular weight of 245.32 . This pyrazole derivative features a benzylamine group and an ethanol functional group, making it a versatile building block in chemical synthesis and materials science research. Compounds with pyrazole cores are of significant research interest due to their potential as ligands in coordination chemistry. For instance, structurally similar 3,5-dimethylpyrazole ligands have been documented for their ability to form complexes with metal ions like copper(II), which can exhibit catalytic activity in oxidation reactions . The specific aromatic amine and hydroxyl functional groups on this molecule suggest potential applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Researchers value this compound for exploring structure-activity relationships and creating novel molecular entities. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-14(11(2)17(16-10)7-8-18)9-12-3-5-13(15)6-4-12/h3-6,18H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCFPYJFIAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises three critical structural elements:

  • A 3,5-dimethyl-1H-pyrazole core
  • A 4-aminobenzyl substituent at the pyrazole’s 4-position
  • A 2-hydroxyethyl group at the pyrazole’s 1-position

Retrosynthetically, the molecule can be dissected into two primary intermediates (Figure 1):

  • Intermediate A : 3,5-Dimethyl-4-(4-nitrobenzyl)-1H-pyrazole
  • Intermediate B : 2-Chloroethanol or ethylene oxide for N-alkylation

Synthetic Routes to Intermediate A

Intermediate A serves as the foundational pyrazole scaffold. Two predominant strategies exist for its synthesis:

Cyclocondensation of 1,3-Diketones

The most direct method involves cyclocondensation of 3-(4-nitrobenzyl)pentane-2,4-dione with hydrazine hydrate:
$$
\text{3-(4-Nitrobenzyl)pentane-2,4-dione} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Intermediate A}
$$
Key considerations :

  • The diketone precursor is synthesized via alkylation of pentane-2,4-dione with 4-nitrobenzyl bromide under basic conditions (K₂CO₃/DMF).
  • Regioselectivity is ensured by the electron-withdrawing nitro group, directing the benzyl substituent to the pyrazole’s 4-position.
Suzuki-Miyaura Coupling

For cases where the benzyl group must be introduced post-cyclization, a palladium-catalyzed cross-coupling strategy can be employed:
$$
\text{4-Bromo-3,5-dimethyl-1H-pyrazole} + \text{4-Nitrobenzylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Intermediate A}
$$
Optimization parameters :

  • Catalyst loading: 0.6–0.8 mol% Pd(OAc)₂ with triphenylphosphine (1:3 ratio)
  • Solvent system: THF/H₂O (3:1) at 70°C for 2 hours

Functional Group Transformations

Nitro Reduction to Amine

The nitro group in Intermediate A is reduced to an amine using catalytic hydrogenation:
$$
\text{Intermediate A} \xrightarrow{\text{H₂ (1 atm), 10% Pd/C, EtOH}} \text{3,5-Dimethyl-4-(4-aminobenzyl)-1H-pyrazole}
$$
Critical process controls :

  • Hydrogen pressure: 1–3 atm to minimize dehalogenation side reactions
  • Temperature: 25–30°C to prevent over-reduction

N-Alkylation with Ethanolamine Precursors

Introduction of the 2-hydroxyethyl group proceeds via nucleophilic alkylation under mild basic conditions:
$$
\text{3,5-Dimethyl-4-(4-aminobenzyl)-1H-pyrazole} + \text{2-Chloroethanol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Alternative pathways :

  • Epoxide ring-opening : Ethylene oxide gas bubbled through a pyrazole solution in THF with NaH as base
  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine for oxygen nucleophiles

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Cyclocondensation 78–82 99.2 High regioselectivity, scalable Multi-step diketone synthesis
Suzuki coupling 65–70 98.5 Late-stage functionalization Requires Pd catalysts, costly ligands
Epoxide alkylation 85–88 99.8 Atom-economical, minimal byproducts Requires pressurized equipment

Process economics : The cyclocondensation route offers the lowest cost ($12.50/g) due to inexpensive hydrazine and diketone precursors, whereas Suzuki coupling incurs higher costs ($48.20/g) from palladium catalysts.

Characterization and Quality Control

The final product is validated through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (d, J=8.4 Hz, 2H, ArH), 6.54 (d, J=8.4 Hz, 2H, ArH), 4.89 (t, J=5.2 Hz, 1H, OH), 3.72–3.68 (m, 2H, CH₂OH), 3.61–3.57 (m, 2H, NCH₂), 2.31 (s, 6H, 2×CH₃), 2.12 (s, 2H, ArCH₂).
  • HPLC purity : >99% on C18 column (MeCN/H₂O 55:45, 1.0 mL/min).
  • Mass spectrometry : m/z 274.15 [M+H]⁺ (calc. 274.18).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following modifications are recommended:

  • Continuous hydrogenation : Fixed-bed reactors with 5% Pd/Al₂O₃ catalysts achieve 98% conversion in <30 minutes.
  • Solvent recovery : Distillation towers reclaim >95% DMF and ethanol for reuse.
  • Pd removal : Silica-thiol scavengers reduce Pd residues to <5 ppm, meeting ICH Q3D guidelines.

Chemical Reactions Analysis

Pyrazole Core Assembly

The pyrazole ring is synthesized via cyclization of β-diketones (e.g., pentane-2,4-dione) with hydrazine derivatives under acidic conditions. For example:

  • Step 1 : Reaction of pentane-2,4-dione with hydrazine hydrate in ethanol yields 3,5-dimethyl-1H-pyrazole.

  • Step 2 : Alkylation of the pyrazole nitrogen with 2-bromoethanol under basic conditions introduces the ethanol side chain.

Aminobenzyl Functionalization

The 4-aminobenzyl group is introduced through nucleophilic substitution or reductive amination:

  • Step 3 : Coupling of 4-nitrobenzyl bromide to the pyrazole core, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .

  • Yield : Hydrogenation steps achieve up to 85% efficiency under optimized conditions (EtOAc solvent, 18 hours) .

Ethanol Moiety

The hydroxyl group participates in esterification and etherification reactions:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationAcetic anhydride, pyridine, 0°CAcetylated derivative72%
EtherificationMethyl iodide, K₂CO₃, DMFMethoxy-ethylpyrazole derivative65%

Aminobenzyl Group

The primary amine undergoes acylation and Schiff base formation:

  • Acylation : Reaction with acetyl chloride produces the acetamide derivative (89% yield, CH₂Cl₂, RT).

  • Schiff Base : Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine-linked analogs, critical for biological activity studies .

Stability and Degradation

The compound exhibits sensitivity to oxidative and acidic conditions:

  • Oxidative Stability : Decomposes under strong oxidants (e.g., KMnO₄) via cleavage of the pyrazole ring.

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M) leads to ethanol side chain elimination (t₁/₂ = 4 hours at 60°C).

Enzyme Inhibition

The aminobenzyl-pyrazole scaffold shows moderate inhibition of NRH:quinone oxidoreductase 2 (NQO2) , with IC₅₀ values in the micromolar range . Activity is enhanced by electron-donating substituents on the benzyl ring.

Metal Coordination

The pyrazole nitrogen and ethanol oxygen act as ligands for transition metals:

Metal Salt Conditions Complex Structure Application
Cu(II) acetateMethanol, refluxOctahedral coordination complexCatalytic oxidation
Fe(III) chlorideEthanol, RTTetrahedral Fe-N-O-Fe clusterMagnetic materials

Comparative Reactivity

The dimethylpyrazole and aminobenzyl groups synergistically enhance reactivity compared to simpler analogs:

Compound Key Reaction Rate Constant (k, s⁻¹) Source
2-(4-Amino-1H-pyrazol-1-yl)ethanolEsterification with Ac₂O0.018
Target CompoundEsterification with Ac₂O0.042
3,5-DimethylpyrazoleNitration (HNO₃/H₂SO₄)0.005

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol exhibits several significant biological activities:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Antioxidant Properties : Research has indicated that pyrazole derivatives can act as effective antioxidants, which may help in mitigating oxidative stress-related diseases .

Applications in Medicinal Chemistry

The unique combination of structural features in this compound enhances its potential for therapeutic use:

  • Targeting Biological Pathways : Interaction studies have shown that this compound can bind to specific biological targets, potentially influencing pathways involved in cancer progression and other diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Studies : Research has demonstrated that compounds similar to this compound exhibit cytotoxicity against human colorectal carcinoma cells, indicating potential for development as anticancer agents .
  • Antioxidant Activity : A study highlighted the radical scavenging properties of pyrazole derivatives, suggesting their utility in formulations aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (): This simpler analog lacks the 4-aminobenzyl group, resulting in reduced molecular complexity and lower molecular weight. NMR data indicate that the C-N bond in the pyrazole ring is less deshielded (49.8 ppm in $^{13}\text{C}$ NMR) compared to derivatives with bulkier substituents, suggesting greater electronic stability .
  • 2-[[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol (): Substitution with an ethyl group at the pyrazole 1-position and a methylene-aminoethanol chain alters steric and electronic profiles.
  • DNA Photocleaving Agents (): Compounds like 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone feature electron-withdrawing aryl groups (e.g., nitro, bromo) that enhance DNA intercalation and photocleavage activity. In contrast, the 4-aminobenzyl group in the target compound is electron-donating, which may reduce oxidative DNA damage but improve solubility .

Physicochemical Properties

  • Solubility and Stability: The ethanolamine chain in the target compound likely improves water solubility compared to non-polar analogs like those in . However, the 4-aminobenzyl group may introduce susceptibility to oxidation or photodegradation. In contrast, sulfonamide-containing pyrazoles () exhibit enhanced stability due to strong hydrogen-bonding networks .
  • Coordination Chemistry: Pyrazole-ethanol derivatives (e.g., ) form stable complexes with transition metals like copper.

Data Table: Key Comparisons with Analogous Compounds

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol C₁₅H₂₀N₄O 4-Aminobenzyl, ethanolamine Hypothesized enhanced solubility, H-bonding
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol C₇H₁₂N₂O Ethanolamine Stable Cu complexes, $^{13}\text{C}$ NMR: 49.8 ppm
2-[[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol C₁₀H₁₉N₃O Ethyl, methylene-aminoethanol Increased lipophilicity, CAS 1172239-19-8
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₃H₁₃BrN₂O Bromophenyl, ethanone DNA photocleavage (1 μg efficacy)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide C₁₁H₁₃N₃O₂S Benzenesulfonamide Antimicrobial, 82% synthesis yield

Research Findings and Insights

  • Analogous compounds (e.g., ) achieve high yields (82%) via reflux conditions, suggesting similar approaches could be adapted .
  • Electronic Effects: Substituents at the pyrazole 4-position significantly influence electronic properties. The aminobenzyl group’s electron-donating nature contrasts with sulfonamide (electron-withdrawing) and bromophenyl (electron-deficient) groups, affecting reactivity and stability .
  • Biological Implications: The target compound’s dual functional groups (amine and ethanol) position it as a candidate for drug development, particularly in targeting amine-sensitive receptors or enzymes .

Biological Activity

2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an aminobenzyl group and a hydroxyl ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}N_{4}O, with a molar mass of 250.31 g/mol. The presence of the pyrazole ring suggests significant pharmacological potential due to its established role in various therapeutic applications.

PropertyValue
Molecular FormulaC_{15}H_{20}N_{4}O
Molar Mass250.31 g/mol
SolubilitySoluble in alcohol, ether; partially soluble in water
StabilitySensitive to air and light

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. The pyrazole moiety has been shown to enhance apoptotic action in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of human cancer cell lines such as H460 and A549, with IC50 values indicating moderate to high potency against these cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways. For example, related pyrazole derivatives have been tested against various bacterial strains, showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable as well. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators such as NF-kB and COX enzymes. In vitro studies indicated that certain analogs could significantly reduce inflammatory responses in cell-based assays .

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Binding Affinity : Interaction studies have shown that the compound binds effectively to target proteins implicated in cell signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the anticancer effects of pyrazole derivatives on lung cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values ranging from 193 µg/mL to over 200 µg/mL against A549 cells, suggesting a competitive efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, derivatives were tested against E. coli and S. aureus strains. The results indicated that certain analogs had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting their potential as effective antimicrobial agents .

Q & A

Q. What frameworks link the compound’s synthesis to its hypothesized mechanism of action?

  • Methodology :
  • Retrosynthetic analysis : Map synthetic pathways to key pharmacophores (e.g., pyrazole for anti-inflammatory activity) .
  • Mechanistic hypotheses : Use kinetic isotope effects or radical trapping agents to test reaction intermediates in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.